2,4'-Dimethyl[1,1'-biphenyl]-4-ol
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Overview
Description
2,4’-Dimethyl[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family It is characterized by the presence of two methyl groups attached to the biphenyl structure, specifically at the 2 and 4’ positions, and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethyl[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 2,4’-Dimethyl[1,1’-biphenyl]-4-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the reaction for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dimethyl[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
2,4’-Dimethyl[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4’-Dimethyl[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl[1,1’-biphenyl]: Similar structure but lacks the hydroxyl group.
2,2’-Dimethyl[1,1’-biphenyl]: Methyl groups are positioned differently.
4,4’-Dimethylbiphenyl: Another isomer with methyl groups at different positions.
Uniqueness
2,4’-Dimethyl[1,1’-biphenyl]-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
857783-93-8 |
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Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)phenol |
InChI |
InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)14-8-7-13(15)9-11(14)2/h3-9,15H,1-2H3 |
InChI Key |
VMVPRJLGMLEHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
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